molecular formula C7H5BBrNO2 B14862655 (3-Bromo-5-cyanophenyl)boronic acid

(3-Bromo-5-cyanophenyl)boronic acid

Cat. No.: B14862655
M. Wt: 225.84 g/mol
InChI Key: AUSPJBBCFDFCEX-UHFFFAOYSA-N
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Description

(3-Bromo-5-cyanophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromine and cyano groups at the 3 and 5 positions, respectively. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-cyanophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-5-cyanophenyl halides using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-cyanophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium acetate, sodium carbonate, or cesium carbonate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products:

Scientific Research Applications

(3-Bromo-5-cyanophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-cyanophenyl)boronic acid in chemical reactions primarily involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyano and bromo substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Phenylboronic acid

Comparison: (3-Bromo-5-cyanophenyl)boronic acid is unique due to the presence of both bromine and cyano groups, which can significantly affect its reactivity and applications. Compared to phenylboronic acid, the additional substituents in this compound provide more opportunities for selective functionalization and can enhance its utility in specific synthetic applications .

Properties

Molecular Formula

C7H5BBrNO2

Molecular Weight

225.84 g/mol

IUPAC Name

(3-bromo-5-cyanophenyl)boronic acid

InChI

InChI=1S/C7H5BBrNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H

InChI Key

AUSPJBBCFDFCEX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C#N)(O)O

Origin of Product

United States

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